molecular formula C3H5NO2 B7803251 2-Oxazolidinone CAS No. 51667-26-6

2-Oxazolidinone

Cat. No. B7803251
CAS RN: 51667-26-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
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Description

2-Oxazolidinone is a five-membered cyclic carbamate . It is well known as a pharmacophore for antibacterial agents represented by two marketed medicines, Linezolid and Tedizolid . It is also used as a chiral auxiliary for the enantioselective synthesis of β-lactams and as a recyclable derivatizing agent for the chromatographic resolution of primary amines via allophanates .


Synthesis Analysis

The synthesis of 2-oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Recent advances in the chemistry of 2-oxazolidinones emphasize their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . Enantioselective synthesis of 2-oxazolidinones by ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been developed .


Molecular Structure Analysis

2-Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The molecular structure of STD includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl, and thiomorpholine .


Chemical Reactions Analysis

2-Oxazolidinones undergo various chemical reactions. They are involved in ring-opening transformations through decarboxylative coupling . A recent study reported the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .


Physical And Chemical Properties Analysis

2-Oxazolidinones are off-white to yellow-beige crystals or powder . They are characterized by poor water solubility .

Scientific Research Applications

Antibacterial Applications

2-Oxazolidinone derivatives, such as oxazolidinones, are known for their broad-spectrum antibacterial activities, especially against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. They function by inhibiting protein synthesis in bacteria, specifically by binding to the 50S subunit of the ribosome, thus preventing the formation of a functional 70S initiation complex in bacterial protein synthesis (Bozdoğan & Appelbaum, 2004).

Beyond Antibacterial Activities

Recent studies have expanded the understanding of 2-oxazolidinone derivatives, highlighting their potential in various biological activities beyond antibacterial applications. This includes their roles in different pharmacological contexts, although specific details of these applications are not fully defined yet (Yuan et al., 2022).

Synthesis and Development

Efficient pathways for synthesizing enantiomerically pure 2-oxazolidinones have been developed, expanding their applicability in pharmacological research. This includes the synthesis of derivatives starting from common compounds like D-mannitol and L-ascorbic acid, showcasing the versatility of 2-oxazolidinone in medicinal chemistry (Danielmeier & Steckhan, 1995).

Mechanism of Action in Bacteria and Humans

The mechanism of action of oxazolidinones and their interaction with bacterial and human ribosomes has been a significant area of research. Studies have shown that they interact with the A site of bacterial ribosomes and can also bind to mitochondrial ribosomes in human cells, which explains some of their clinical side effects (Leach et al., 2007).

Safety And Hazards

2-Oxazolidinones should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection. If skin irritation or rash occurs, get medical advice/attention .

Future Directions

There are growing reports on the various biological activities of 2-oxazolidinones beyond antibacterial activities . The exploration of this scaffold over the past decades and the potential of the class for medicinal chemistry are highlighted .

properties

IUPAC Name

1,3-oxazolidin-2-one
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InChI

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
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InChI Key

IZXIZTKNFFYFOF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NO2
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DSSTOX Substance ID

DTXSID2074326
Record name 2-Oxazolidinone
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Molecular Weight

87.08 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Oxazolidinone
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Solubility

>13.1 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Oxazolidinone

CAS RN

497-25-6, 51667-26-6
Record name 2-Oxazolidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,100
Citations
S Farshbaf, LZ Fekri, M Nikpassand… - Journal of CO2 …, 2018 - Elsevier
In this review, we try to provide a comprehensive and updated overview of recent developments in the synthesis of various 2-oxazolidinones through dehydrative condensation of easily …
Number of citations: 57 www.sciencedirect.com
Y Fukata, K Asano, S Matsubara - Journal of the American …, 2013 - ACS Publications
… also selectively afforded both enantiomers of the 2-oxazolidinone product (entries 7 and 8). In … -α,β-unsaturated ester, the same 2-oxazolidinone enantiomer was obtained as the major …
Number of citations: 77 pubs.acs.org
J Wouters, F Ooms, F Durant - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
Redetermination of the crystal structure of the title compound, C3H5NO2, leads to a precise geometry for this molecule that is compared with the conformation of several aryl-substituted …
Number of citations: 16 scripts.iucr.org
N Saito, K Hatakeda, S Ito, T Asano… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… into the 2-oxazolidinone skeleton. Thus, the structure of 3a is presented as 3-(2-aminoethyl)-4hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinone. … The first ones are mono(2oxazolidinone) …
Number of citations: 38 www.journal.csj.jp
M Prashad, HY Kim, D Har, O Repic, TJ Blacklock - Tetrahedron letters, 1998 - Elsevier
… approach required a coupling of 2-oxazolidinone chiral auxiliary with the substrate. A common method to … one-pot method is convenient and highly efficient for the acylation of 2-oxazolidinone …
Number of citations: 36 www.sciencedirect.com
F Li, C Xia - Journal of Catalysis, 2004 - Elsevier
… /catalyst is 2000, only 52% yield of 2-oxazolidinone was obtained under the same reaction conditions (… However, if the solvent was replaced with DMF, the yield of 2-oxazolidinone was …
Number of citations: 63 www.sciencedirect.com
H Kawanami, Y Ikushima - Journal of the Japan Petroleum Institute, 2002 - jstage.jst.go.jp
… Even though in non-solvent conditions, 2-oxazolidinone was synthesized with a maximum yield of 96.7% at … In this work, we successfully synthesized 2-oxazolidinone 4 in a maximum …
Number of citations: 29 www.jstage.jst.go.jp
L Yuan, R Sheng, M Guan, Y Wang… - Current Medicinal …, 2023 - ingentaconnect.com
… 2-oxazolidinone is one of the widely used fivemembered heterocycles. There are numerous applications of 2-oxazolidinone in … The specific 2-oxazolidinone derivatives with the potential …
Number of citations: 1 www.ingentaconnect.com
R Chen, F Wu, L Li, B Xu, X Qiu… - The Journal of Physical …, 2007 - ACS Publications
Binary room-temperature complex system has been prepared based on lithium bis(trifluoromethane sulfonyl) imide (LiN(SO 2 CF 3 ) 2 , LiTFSI) and 2-oxazolidinone (C 3 H 5 NO 2 , OZO…
Number of citations: 61 pubs.acs.org
C Gaulon, P Gizecki, R Dhal, G Dujardin - Synlett, 2002 - thieme-connect.com
… In summary, the present results indicate that N-vinyl-2-oxazolidinone 1 can act as a valuable dienophile in inverse electron demand heterocycloaddition. Considering 1) the good …
Number of citations: 32 www.thieme-connect.com

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